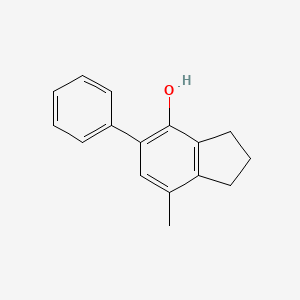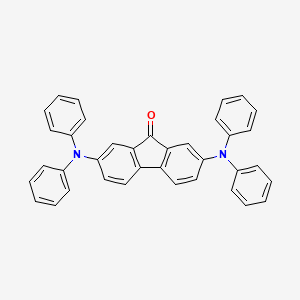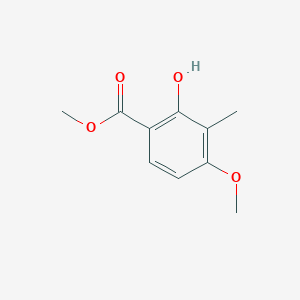
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the sustainability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of methyl 2-hydroxy-4-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but the hydroxyl and methoxy groups are positioned differently on the benzene ring.
Methyl 2-hydroxy-3-methylbenzoate: Similar structure but lacks the methoxy group at the 4-position.
Uniqueness
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the methyl group, provides a distinct chemical profile that can be exploited in various applications.
特性
IUPAC Name |
methyl 2-hydroxy-4-methoxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(9(6)11)10(12)14-3/h4-5,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNXYZWTJEZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555546 |
Source


|
| Record name | Methyl 2-hydroxy-4-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116386-94-8 |
Source


|
| Record name | Methyl 2-hydroxy-4-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
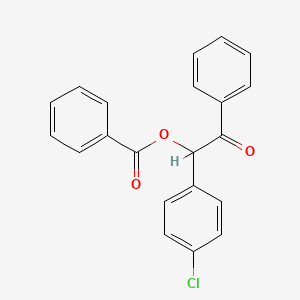
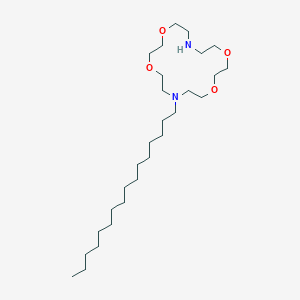
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

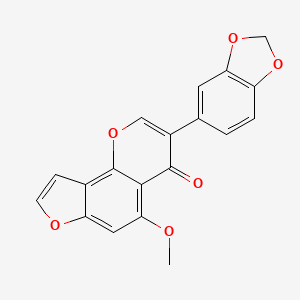
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)



![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
